2,4-Diaminobenzoic acid
Overview
Description
2,4-Diaminobenzoic acid is an organic compound with the chemical formula C7H8N2O2. It is a derivative of benzoic acid, characterized by the presence of two amino groups at the 2 and 4 positions on the benzene ring. This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry.
Mechanism of Action
Target of Action
It’s structurally similar compound, 2,4-diaminobutyric acid, is known to interact with theEnvelope glycoprotein gp160 in HIV-1
Mode of Action
It’s structurally similar compound, 2,4-diaminobutyric acid, is known to inhibitGABA transaminase , an enzyme that converts GABA back to glutamate . This inhibition prevents the conversion, thereby elevating GABA levels . It also acts as a GABA reuptake inhibitor , further elevating levels of GABA
Result of Action
If it indeed acts similarly to 2,4-diaminobutyric acid, it could potentially lead to elevated levels of gaba, which would increase inhibitory neurotransmission in the central nervous system .
Action Environment
It’s generally recommended to store such compounds in adark, dry place at room temperature to maintain their stability.
Biochemical Analysis
Biochemical Properties
2,4-Diaminobenzoic acid plays a crucial role in several biochemical reactions. It interacts with various enzymes and proteins, influencing their activity and function. One notable interaction is with the enzyme dihydrofolate reductase, where this compound acts as an inhibitor, affecting the enzyme’s ability to catalyze the reduction of dihydrofolate to tetrahydrofolate . This interaction is significant in the context of antifolate drugs, which are used in the treatment of certain cancers and bacterial infections. Additionally, this compound can interact with proteins involved in the synthesis of nucleotides, thereby influencing DNA and RNA synthesis .
Cellular Effects
This compound has been shown to affect various types of cells and cellular processes. In particular, it influences cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can modulate the activity of signaling pathways such as the MAPK/ERK pathway, which is involved in cell proliferation and differentiation . Furthermore, it can alter gene expression by affecting transcription factors and other regulatory proteins, leading to changes in the expression of genes involved in cell growth and apoptosis . In terms of cellular metabolism, this compound can impact the synthesis of nucleotides and amino acids, thereby influencing the overall metabolic flux within the cell .
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. One primary mechanism is the inhibition of dihydrofolate reductase, which prevents the conversion of dihydrofolate to tetrahydrofolate, a critical cofactor in the synthesis of nucleotides . This inhibition leads to a decrease in the availability of nucleotides, thereby affecting DNA and RNA synthesis. Additionally, this compound can bind to other biomolecules, such as transcription factors, altering their activity and leading to changes in gene expression . These interactions highlight the compound’s ability to modulate various biochemical pathways and cellular processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. Studies have shown that the compound is relatively stable under standard laboratory conditions, with minimal degradation over time . Prolonged exposure to light and heat can lead to the breakdown of this compound, resulting in a decrease in its efficacy . Long-term studies have also indicated that continuous exposure to this compound can lead to adaptive changes in cellular function, such as the upregulation of compensatory pathways to counteract the inhibitory effects of the compound .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to have minimal toxic effects, with no significant impact on overall health . At higher doses, this compound can exhibit toxic effects, including liver and kidney damage . These adverse effects are likely due to the compound’s ability to inhibit critical enzymes and disrupt metabolic pathways. Threshold effects have also been observed, where a certain dosage level is required to elicit a measurable biological response .
Metabolic Pathways
This compound is involved in several metabolic pathways, including those related to nucleotide and amino acid synthesis. The compound interacts with enzymes such as dihydrofolate reductase and thymidylate synthase, influencing the synthesis of nucleotides . Additionally, this compound can affect the metabolism of amino acids by interacting with enzymes involved in their biosynthesis and degradation . These interactions can lead to changes in metabolic flux and the levels of various metabolites within the cell .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. The compound can be taken up by cells via specific transporters, such as amino acid transporters, which facilitate its entry into the cell . Once inside, this compound can bind to proteins and other biomolecules, influencing its localization and accumulation within specific cellular compartments . The distribution of this compound within tissues is also influenced by factors such as blood flow and tissue permeability .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with various enzymes and proteins involved in metabolic pathways . Additionally, this compound can be transported into the nucleus, where it affects gene expression by interacting with transcription factors and other regulatory proteins . The localization of this compound is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles within the cell .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,4-diaminobenzoic acid typically involves the reduction of 2,4-dinitrobenzoic acid. One common method includes the following steps:
Nitration: Phthalic anhydride is nitrated using concentrated sulfuric acid and fuming nitric acid to produce 4-nitrophthalic acid.
Formation of 4-nitrophthalic anhydride: The 4-nitrophthalic acid is then treated with acetic anhydride and heated until dissolved, followed by washing with ether.
Reduction: The 4-nitrophthalic anhydride is mixed with urea and heated, followed by treatment with hydrochloric acid to obtain 4-nitro-2-formyl acetaminobenzoic acid.
Industrial Production Methods: Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. These methods may include the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: 2,4-Diaminobenzoic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding quinones.
Reduction: The nitro groups in its precursors can be reduced to amino groups.
Substitution: The amino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and catalytic hydrogenation are used.
Substitution: Reagents like acyl chlorides and sulfonyl chlorides are used for substitution reactions.
Major Products:
Oxidation Products: Quinones and related compounds.
Reduction Products: Amino derivatives.
Substitution Products: Amides, sulfonamides, and other substituted derivatives.
Scientific Research Applications
2,4-Diaminobenzoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of various organic compounds, including dyes and polymers.
Biology: It serves as a precursor for the synthesis of biologically active molecules, including pharmaceuticals.
Medicine: It is involved in the development of drugs, particularly those targeting bacterial infections and cancer.
Comparison with Similar Compounds
3,4-Diaminobenzoic acid: Similar structure but with amino groups at the 3 and 4 positions.
2,4-Dinitrobenzoic acid: Precursor with nitro groups instead of amino groups.
2-Amino-5-hydroxybenzoic acid: Contains an additional hydroxyl group.
Uniqueness: 2,4-Diaminobenzoic acid is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its ability to undergo selective reactions makes it valuable in synthetic chemistry and pharmaceutical development .
Properties
IUPAC Name |
2,4-diaminobenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O2/c8-4-1-2-5(7(10)11)6(9)3-4/h1-3H,8-9H2,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LDQMZKBIBRAZEA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1N)N)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20209972 | |
Record name | 2,4-Diaminobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20209972 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
611-03-0 | |
Record name | 2,4-Diaminobenzoic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000611030 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,4-Diaminobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20209972 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 611-03-0 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of discovering 2,4-diaminobenzoic acid in Daucus carota L. var. boissieri?
A1: While this compound has been studied in other contexts, its presence in Daucus carota L. var. boissieri marks the first time this compound has been isolated from a plant source. [] This discovery suggests a potential for novel biosynthetic pathways in plants and warrants further investigation into the compound's role in plant physiology.
Q2: How does this compound participate in the metabolism of 2,4-diaminotoluene?
A2: Research indicates that this compound acts as an acetyl acceptor in the liver cytosol of rats, participating in the metabolic pathway of the carcinogen 2,4-diaminotoluene. [] Specifically, it is involved in acetyl transfer reactions with metabolites like 4-acetylamino-2-aminotoluene and 2,4-diacetylaminotoluene, ultimately contributing to the formation of various acetylated metabolites. This highlights the importance of understanding the interplay between these compounds in toxicological studies.
Q3: Can you elaborate on the structural characteristics of this compound?
A3: While the provided research articles don't delve into detailed spectroscopic data, we can deduce some structural information. This compound consists of a benzene ring core with three substituents:
Q4: Are there any studies exploring the polymerization potential of this compound?
A4: While not directly addressed in the provided abstracts, one article mentions the polycondensation reaction of this compound with terephthalic acid dichloride. [] This suggests the compound's potential as a monomer for synthesizing polymers, an avenue warranting further exploration for potential material applications.
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